molecular formula C19H21NO3 B2892501 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide CAS No. 1902907-34-9

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide

Cat. No. B2892501
CAS RN: 1902907-34-9
M. Wt: 311.381
InChI Key: RYAZEKWBXRNZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide” is a complex organic compound. It contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine . It’s also known as Obovatol, a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis.


Molecular Structure Analysis

The molecular structure of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide” is complex, with multiple bonds and ring structures . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Scientific Research Applications

Antibacterial Agents

The structure of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide suggests potential as an antibacterial agent. Compounds with similar structures have been synthesized and shown to possess potent antibacterial properties. They work by inhibiting key bacterial enzymes, thereby impeding bacterial growth and multiplication .

Enzyme Inhibition

This compound could serve as a moderate enzyme inhibitor. Enzyme inhibitors are crucial in the treatment of various diseases and are also used in biochemical research to understand enzyme mechanisms and metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound could be explored for their potential as inhibitors of proteases, carbonic anhydrase, and other enzymes implicated in physiological disorders such as epilepsy and osteoporosis .

Anticancer Research

Some sulfonamide derivatives, which share a part of the chemical structure with N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide, have exhibited anticancer properties. They act by disrupting the cell cycle and inhibiting histone deacetylase (HDAC), which is essential for tumor cell growth .

Organic Synthesis

The compound could be used in organic synthesis reactions to produce complex molecules like dendrimers, which have applications in drug delivery systems .

Ligands for Catalysts

The structural features of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide make it a candidate for use as a ligand in catalysts for asymmetric reactions, which are significant in producing optically active substances .

Protease Inhibitors

Given its structural similarity to known sulfonamides, this compound might act as a protease inhibitor, which could have implications in the treatment of diseases where proteolysis plays a key role .

Antiviral Research

The compound’s potential as an antiviral agent could be explored, given that related sulfonamide compounds have been used in antiviral medications. Their mode of action typically involves the inhibition of enzymes necessary for viral replication .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-9-17-18(12-14)23-11-10-22-17/h1-7,14,17-18H,8-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAZEKWBXRNZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=CC4=CC=CC=C43)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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